The CD4 protein is primarily expressed on the surface of T-helper cells, which are vital for the adaptive immune response. The fragment 25-58 encompasses a portion of the extracellular domain of the CD4 molecule, which is essential for its interaction with the human immunodeficiency virus type 1 envelope glycoprotein gp120. This interaction is critical for viral entry into host cells .
The synthesis of CD4 Fragment 25-58 typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of amino acids. This method enables the incorporation of D-amino acids to enhance stability against enzymatic degradation in serum, thereby improving its potential therapeutic applications .
The synthesis process usually involves:
The resulting product is characterized by mass spectrometry and analytical chromatography to confirm its identity and purity .
The molecular structure of CD4 Fragment 25-58 consists of a linear sequence of amino acids typical for peptide fragments. The specific sequence includes critical residues that facilitate binding to gp120, impacting its efficacy as an inhibitor of HIV entry into cells.
The molecular weight and specific sequence details are essential for understanding its binding properties:
CD4 Fragment 25-58 participates in several significant biochemical reactions:
These reactions are studied using various assays, including:
The mechanism by which CD4 Fragment 25-58 exerts its effects involves competitive inhibition. By mimicking the natural binding site on CD4, this fragment competes with gp120 for binding, thereby preventing viral entry into cells.
Research indicates that synthetic analogs of this fragment can significantly reduce HIV replication in vitro by blocking the initial stages of infection . Quantitative analyses often reveal dose-dependent inhibition rates, further validating its potential as a therapeutic agent.
CD4 Fragment 25-58 typically exhibits:
The chemical properties include:
Relevant data from studies often highlight these properties in relation to their impact on biological activity and therapeutic efficacy .
CD4 Fragment 25-58 has several applications in scientific research and potential therapeutic contexts:
The CD4 fragment 25-58 encompasses a critical segment of the N-terminal D1 domain within the extracellular region of human CD4. This 34-residue peptide (sequence: QIDLLKDAQIFFNIEKKIGKVFELTPDKKLKK) exhibits distinctive features essential for CD4's immunological functions. Positioned within the immunoglobulin variable-like domain (D1), this fragment harbors residues directly involved in major histocompatibility complex class II (MHC-II) binding and human immunodeficiency virus (HIV) gp120 interaction. The sequence includes conserved hydrophobic residues (Ile26, Leu28, Leu29, Phe35, Phe37) that form part of the domain's structural core, flanked by charged residues (Glu47, Lys50, Lys55, Lys56) implicated in electrostatic interactions. Secondary structure prediction algorithms indicate a β-strand topology spanning residues 30-36 and 43-48, consistent with the immunoglobulin superfamily (IgSF) fold [2] [9].
Table 1: Functional Residues within CD4 Fragment 25-58
Residue Position | Amino Acid | Functional Role |
---|---|---|
Phe43 | F | Hydrophobic core stabilization |
Lys35/Lys45 | K | Electrostatic interaction with gp120/MHC-II |
Ile30/Val46 | I/V | β-strand formation |
Glu47 | E | Hydrogen bonding network |
X-ray crystallographic studies of recombinant CD4 fragments containing residues 25-58 reveal atomic-level details of its tertiary structure. Crystals of the D1D2 fragment (residues 1-183) diffracted to 2.3 Å resolution (Space group C2; unit cell dimensions a=83.71 Å, b=30.07 Å, c=87.54 Å, β=117.3°) [2]. Within this structure, fragment 25-58 forms part of a β-sandwich fold characteristic of IgSF domains. The CC' loop (residues 40-48) displays a unique conformation stabilized by hydrogen bonds between Glu47 and Lys50. This region overlaps with the conserved gp120-binding site, where Phe43 inserts into a hydrophobic pocket on gp120 during HIV engagement [2] [9]. Comparative analysis of unliganded and gp120-bound CD4 structures shows a 5.8 Å displacement in the FG loop (residues 55-58) upon viral envelope binding, indicating conformational flexibility critical for biological function.
Solution-state NMR spectroscopy provides insights into the dynamic behavior of CD4 fragment 25-58 under physiological conditions. Using uniformly ¹⁵N- and ¹³C-labeled protein in membrane-mimicking dodecylphosphocholine (DPC) micelles, researchers achieved near-complete resonance assignment (90% of ¹H, ¹³C, ¹⁵N spins) [1]. Secondary chemical shift analysis and nuclear Overhauser effect (NOE) measurements revealed:
Structural alignment of CD4 fragment 25-58 with full-length CD4 and IgSF homologs highlights conserved and divergent features:
Table 2: Structural Comparison of CD4 Fragment 25-58 with IgSF Domains
Feature | CD4 D1 (25-58) | Antibody VH Domain | MHC-II Binding Interface |
---|---|---|---|
Core β-strands | 7 (A,B,E,D,C'',C',C) | 8 (A,B,C,C',C'',D,E,F) | N/A |
Loop flexibility | Moderate (CC' loop) | High (CDR-H3) | Rigid peptide groove |
Conserved motif | Glu47-Lys50 salt bridge | Trp-VAL hydrophobic | α-helix consensus |
Ligand specificity | gp120/MHC-II | Diverse antigens | Peptide/CD4 |
Although the 25-58 fragment lacks canonical N-glycosylation sites (Asn-X-Ser/Thr), it undergoes regulatory modifications influencing its function:
Table 3: Post-Translational Modifications Impacting CD4 Fragment 25-58
Modification | Residue | Enzyme | Functional Consequence |
---|---|---|---|
Citrullination | Arg52 | PAD2/PAD4 | Disrupts gp120 hydrogen bonding |
Acetylation | Lys50/55 | KAT3B | Reduces electrostatic affinity for gp120 |
Proximal glycosylation | Asn32 | Oligosaccharyltransferase | Steric hindrance of viral binding |
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